molecular formula C12H14N2O2 B8342650 1-(4-Hydroxybutyl)-7-azaindole-3-carboxaldehyde

1-(4-Hydroxybutyl)-7-azaindole-3-carboxaldehyde

Cat. No. B8342650
M. Wt: 218.25 g/mol
InChI Key: VPJQPLPTSRUEAN-UHFFFAOYSA-N
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Patent
US07060822B1

Procedure details

A solution of sodium hydroxide (0.2 g, 17.5 mmol) in water (35 ml) was added to a solution of 1-(4-acetoxybutyl)-7-azaindole-3-carboxaldehyde (2.3 g, 8.8 mmol) in methanol (40 ml). The mixture was heated at 60° C. for 0.5 h, then the solvent was evaporated to dryness. The residue was dissolved in a mixture of ethyl acetate and water (50 ml:50 ml) and the water layer was separated out. The organic phase was washed with water, dried over magnesium sulfate, filtered and evaporated to dryness. The residue was used without further purification. Yield 78%. m.p. 90° C.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
1-(4-acetoxybutyl)-7-azaindole-3-carboxaldehyde
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:6][CH2:7][CH2:8][CH2:9][CH2:10][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][N:18]=2)[C:13]([CH:20]=[O:21])=[CH:12]1)(=O)C>O.CO>[OH:6][CH2:7][CH2:8][CH2:9][CH2:10][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][N:18]=2)[C:13]([CH:20]=[O:21])=[CH:12]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
1-(4-acetoxybutyl)-7-azaindole-3-carboxaldehyde
Quantity
2.3 g
Type
reactant
Smiles
C(C)(=O)OCCCCN1C=C(C2=CC=CN=C12)C=O
Name
Quantity
35 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of ethyl acetate and water (50 ml:50 ml)
CUSTOM
Type
CUSTOM
Details
the water layer was separated out
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was used without further purification

Outcomes

Product
Name
Type
Smiles
OCCCCN1C=C(C2=CC=CN=C12)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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